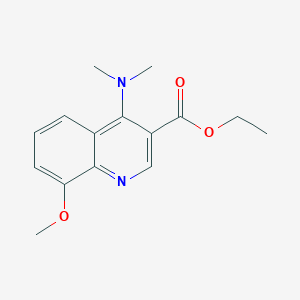

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4, a methoxy group at position 8, and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name |

ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-5-20-15(18)11-9-16-13-10(14(11)17(2)3)7-6-8-12(13)19-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODYUZRYQIMUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with dimethylamine, followed by esterification with ethanol under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 4 and 8 significantly influence physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Electron Effects: The 4-dimethylamino group is a strong electron donor, increasing basicity (pKa ~8–9) compared to 4-hydroxy (pKa ~5–6) or 4-oxo (non-basic) analogs .

- Lipophilicity : The 8-methoxy group enhances lipophilicity (logP ~2.5–3.0) compared to 8-fluoro (logP ~2.0) or 8-nitro (logP ~1.5) derivatives, improving membrane permeability .

- Thermal Stability: Dimethylamino-substituted quinolines generally exhibit higher melting points (>200°C) due to stronger intermolecular interactions vs. hydroxyl or nitro analogs .

Biological Activity

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a methoxy group and a dimethylamino group attached to the quinoline ring. The molecular formula is with a molecular weight of approximately 256.29 g/mol.

Antimicrobial Activity

Research has shown that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have reported effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 128 µg/mL |

Antitumor Activity

In vitro studies have indicated that this compound possesses antitumor properties. It has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The compound exhibited an IC50 range of 7.7–14.2 µg/mL, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that it may inhibit certain enzymes involved in cellular processes, leading to apoptosis in cancer cells. Additionally, its structural features enhance its lipophilicity, facilitating better cellular uptake.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results demonstrated that this compound outperformed several known antibiotics in inhibiting bacterial growth at lower concentrations .

- Anticancer Potential : A recent investigation into the antitumor effects of quinoline derivatives revealed that this compound induced significant cytotoxicity in HepG2 cells, with mechanisms involving cell cycle arrest and apoptosis .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via multi-step reactions starting from nitro-substituted quinoline precursors. For example, reduction of 8-nitroquinoline derivatives using catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl) is critical for introducing amino groups . Subsequent alkylation or nucleophilic substitution at the 4-position with dimethylamine, followed by esterification, is commonly employed. Optimization involves controlling reaction temperature (70–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC or HPLC is recommended .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodology : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths, angles, and substituent orientations (e.g., trifluoromethyl or methoxy groups in similar quinoline derivatives exhibit torsional angles of 110–120°) .

- NMR spectroscopy : Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for CH₃ protons) and methoxy protons (δ ~3.9–4.1 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (±1 Da) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) influence the photophysical properties of quinoline-3-carboxylate derivatives?

- Methodology : Substituents alter electron density and conjugation. For example:

- Methoxy groups (-OMe) act as electron donors, red-shifting absorption/emission spectra due to enhanced π→π* transitions.

- Trifluoromethyl (-CF₃) groups withdraw electrons, reducing excited-state lifetimes and quantum yields.

- Comparative studies using UV-Vis spectroscopy and time-resolved fluorescence in solvents of varying polarity (e.g., cyclohexane vs. DMSO) can quantify these effects. Computational methods (DFT/TD-DFT) predict frontier molecular orbitals and transition energies .

Q. What strategies resolve contradictions in biological activity data for quinoline-3-carboxylate analogs?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Systematic approaches include:

- Reproducibility checks : Independent synthesis and bioassays across labs.

- Purity validation : HPLC (>95% purity) and elemental analysis.

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methoxy with chlorine) to isolate contributing factors. For example, 8-methoxy derivatives may exhibit reduced antibacterial activity compared to 8-chloro analogs due to steric hindrance .

Q. Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates activation energies and transition states. For instance:

- The 4-dimethylamino group’s electron-donating nature lowers the energy barrier for electrophilic attacks at the 2-position.

- Solvent effects (e.g., ethanol vs. DMF) are modeled using polarizable continuum models (PCM). Validated by experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.